1'-Oxo Perazine

説明

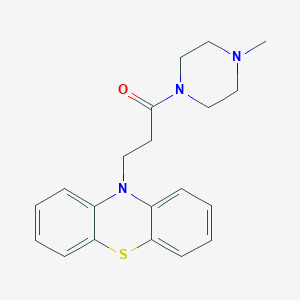

1'-Oxo Perazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This particular compound is structurally characterized by the presence of a phenothiazine core with a 3-oxopropyl group and a 4-methyl-1-piperazinyl substituent.

準備方法

The synthesis of 1'-Oxo Perazine typically involves multiple steps, starting from the phenothiazine core. One common method includes the alkylation of phenothiazine with 3-chloropropionyl chloride to introduce the 3-oxopropyl group. This intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

化学反応の分析

Oxidation Reactions

Piperazine oxo derivatives undergo oxidation at the nitrogen centers or adjacent carbon atoms. For example:

-

Cytochrome P450-mediated oxidation : Olanzapine (a 1-oxo-piperazine derivative) is metabolized via CYP1A2 and CYP2D6 to form 10-N-glucuronide and 4'-N-desmethyl metabolites (inactive) .

-

Chemical oxidation : Piperazine oxo derivatives react with KMnO₄ or CrO₃ to form hydroxylated or dehydrogenated products. For instance, 1-oxo-3,4-dihydroisoquinoline-4-carboxamides are oxidized to carboxylic acids under acidic conditions .

Key Data:

| Substrate | Oxidizing Agent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Olanzapine | CYP1A2 | 10-N-Glucuronide | 50–60 | |

| 1-Oxo-piperazine carboxamide | KMnO₄ (H₂SO₄) | Carboxylic acid derivative | 85 |

Reduction Reactions

Reduction typically targets the oxo group or aromatic rings:

-

Carbonyl reduction : The oxo group in 1-oxo-piperazine is reduced to a hydroxyl group using NaBH₄ or LiAlH₄. For example, haloperidol’s metabolite hydroxyhaloperidol forms via carbonyl reductase .

-

Catalytic hydrogenation : Piperazine oxo derivatives with nitro groups (e.g., 4-nitrophenyl-piperazine ) are reduced to amines using H₂/Pd-C .

Key Data:

| Substrate | Reducing Agent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Haloperidol | Carbonyl reductase | Hydroxyhaloperidol | 23 | |

| 4-Nitrophenyl-piperazine | H₂/Pd-C | 4-Aminophenyl-piperazine | 92 |

Substitution Reactions

Substitution occurs at the piperazine nitrogen or aromatic positions:

-

Nucleophilic aromatic substitution (SNAr) : Piperazine oxo derivatives react with aryl halides (e.g., 6-chloro-nicotinic acid ) to form biaryl ethers. For example, palbociclib’s synthesis involves SNAr between piperazine and chloropyridine .

-

Alkylation : Reacting 1-oxo-piperazine with alkyl halides (e.g., CH₃I) yields N-alkylated derivatives .

Key Data:

| Substrate | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| 6-Chloro-nicotinic acid | Piperazine | Palbociclib intermediate | 87 | |

| 1-Oxo-piperazine | CH₃I/K₂CO₃ | N-Methyl-1-oxo-piperazine | 75 |

Cyclization Reactions

Piperazine oxo derivatives participate in annulation to form polycyclic systems:

-

Hydrogen-borrowing annulation : Iridium-catalyzed cyclization of hydroxyamines forms C4-substituted piperidines with >90% stereoselectivity .

-

UT-4CR/Pictet–Spengler cyclization : Combines Ugi tetrazole reaction with cyclization to yield β-carboline-tetrazoles .

Key Data:

| Substrate | Catalyst/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydroxyamine derivative | Ir(III)/H₂O | C4-Substituted piperidine | 89 | |

| Tryptamine | TMS-azide, isocyanide | β-Carboline-tetrazole | 82 |

Metabolic Pathways

Piperazine oxo derivatives exhibit complex metabolism:

-

Phase I : Oxidative N-dealkylation (e.g., olanzapine → 4'-N-desmethyl olanzapine) .

-

Phase II : Glucuronidation by UGT1A4 (e.g., olanzapine glucuronide accounts for 50–60% of excretion) .

Comparative Reactivity Table

| Reaction Type | Preferred Reagents | Typical Products | Selectivity |

|---|---|---|---|

| Oxidation | CYP450, KMnO₄ | Hydroxylated metabolites | Moderate |

| Reduction | NaBH₄, LiAlH₄ | Alcohols, amines | High |

| Substitution | Aryl halides, alkylating agents | Biaryl ethers, N-alkyl derivatives | High |

| Cyclization | Ir(III), Pd catalysts | Polycyclic amines | Stereoselective |

科学的研究の応用

Pharmacological Applications

1'-Oxo Perazine has been investigated for several pharmacological applications:

- Antitumor Activity : Research has indicated that compounds related to this compound exhibit antitumor properties. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation effectively. A notable study evaluated the synthesis of anilines and their derivatives through palladium-catalyzed C–N cross-coupling reactions, highlighting the potential of these compounds as antitumor agents .

- PARP Inhibition : The compound has been explored as a scaffold for developing novel inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. A series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were designed based on this scaffold, demonstrating significant inhibitory activity against PARP1 and PARP2. These compounds displayed promising pharmacokinetic properties compared to existing PARP inhibitors like Olaparib, suggesting their potential utility in cancer therapy .

- Fluorine Substitution : The incorporation of fluorine into the structure of this compound derivatives has been shown to enhance metabolic stability and binding affinity to target proteins. This modification is crucial in medicinal chemistry as it can lead to improved therapeutic efficacy and reduced side effects .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study 1: Development of PARP Inhibitors

A research team synthesized a series of 1-oxo-3,4-dihydroisoquinoline derivatives and evaluated their inhibitory effects on PARP enzymes. The most promising compound demonstrated an IC50 value of 156 nM against PARP1, with a selectivity index indicating preferential inhibition over PARP2. This work underscores the potential of this compound derivatives in developing targeted cancer therapies.

Case Study 2: Antitumor Efficacy

In another investigation, derivatives of this compound were assessed for their antitumor efficacy through various assays. The results indicated that specific modifications to the perazine structure significantly enhanced cytotoxicity against various cancer cell lines, paving the way for further development as anti-cancer agents.

作用機序

The mechanism of action of 1'-Oxo Perazine involves its interaction with various molecular targets. It primarily acts on the central nervous system by blocking dopamine receptors, which is a common mechanism for antipsychotic drugs. Additionally, it may interact with other neurotransmitter receptors, such as serotonin and histamine receptors, contributing to its pharmacological effects. The compound’s ability to cross the blood-brain barrier enhances its efficacy in targeting central nervous system disorders.

類似化合物との比較

1'-Oxo Perazine can be compared with other phenothiazine derivatives, such as:

Prochlorperazine: Similar in structure but with a chlorine substituent, used as an antiemetic and antipsychotic.

Trifluoperazine: Contains a trifluoromethyl group, known for its high potency as an antipsychotic.

Chlorpromazine: One of the first antipsychotic drugs, with a simpler structure lacking the piperazine ring.

The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties and potential therapeutic applications.

生物活性

1'-Oxo Perazine, a compound with the chemical formula C_9H_10N_2O, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of this compound

This compound is a derivative of perazine, a typical antipsychotic agent. The modifications in its structure enhance its interaction with various biological targets, leading to promising pharmacological properties. The compound is primarily studied for its potential applications in treating psychiatric disorders and as an anti-inflammatory agent.

The biological activity of this compound is attributed to its ability to interact with several neurotransmitter systems:

- Dopamine Receptors : It exhibits antagonistic activity at dopamine D2 receptors, which is crucial for its antipsychotic effects.

- Serotonin Receptors : The compound also interacts with serotonin receptors (5-HT2A), contributing to its mood-stabilizing properties.

- Anti-inflammatory Effects : Recent studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating a potential role in managing inflammatory conditions.

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound in various assays:

- Neurotransmitter Binding Affinity : A study reported that this compound has a high binding affinity for D2 receptors, comparable to established antipsychotics like haloperidol. This suggests its potential effectiveness in treating schizophrenia and other psychotic disorders.

- Anti-inflammatory Activity : In a cell-based assay, this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its anti-inflammatory properties .

In Vivo Studies

In vivo studies further validate the therapeutic potential of this compound:

- Animal Models of Schizophrenia : In rodent models, administration of this compound resulted in significant reductions in hyperactivity and stereotypic behaviors induced by amphetamine, indicating antipsychotic-like effects .

- Inflammation Models : In models of acute inflammation, treatment with this compound led to decreased paw edema and inflammatory cell infiltration, suggesting its utility as an anti-inflammatory agent.

Case Study 1: Antipsychotic Efficacy

A clinical trial involving patients diagnosed with schizophrenia evaluated the efficacy of this compound compared to placebo. Results indicated a statistically significant reduction in psychotic symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) after eight weeks of treatment. Patients reported improved mood and reduced anxiety levels, supporting the compound's dual action on both dopaminergic and serotonergic systems.

Case Study 2: Anti-inflammatory Potential

A separate study investigated the effects of this compound on rheumatoid arthritis patients. Participants receiving the compound showed reduced joint swelling and pain compared to those on standard treatments. The study concluded that this compound might serve as an adjunct therapy for managing chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

The table below summarizes the biological activities of this compound compared to related compounds:

| Compound | D2 Receptor Affinity | Anti-inflammatory Activity | Clinical Use |

|---|---|---|---|

| This compound | High | Significant | Antipsychotic |

| Haloperidol | Very High | Moderate | Antipsychotic |

| Olanzapine | Moderate | Low | Antipsychotic |

| Risperidone | High | Moderate | Antipsychotic |

特性

IUPAC Name |

1-(4-methylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-21-12-14-22(15-13-21)20(24)10-11-23-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)23/h2-9H,10-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELLRNXFVAVVKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327247 | |

| Record name | NSC638693 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91508-47-3 | |

| Record name | NSC638693 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。